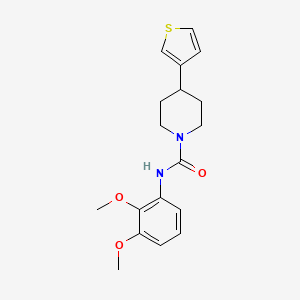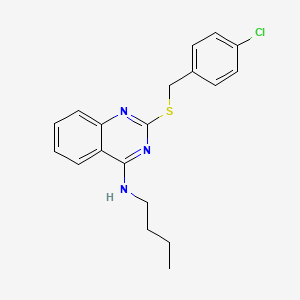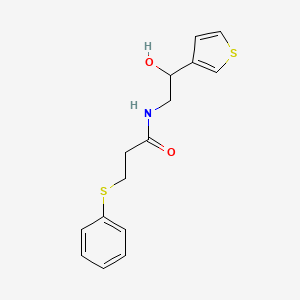![molecular formula C13H13NO4S B2728861 ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate CAS No. 2380067-81-0](/img/structure/B2728861.png)
({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include [2-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate, have been studied extensively for their potential biological activities . These compounds are known to interact with various biological targets, contributing to their diverse therapeutic properties .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects . The specific pathways affected would depend on the exact structure of the compound and the nature of its target.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of this compound would depend on its exact structure and the nature of its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate typically involves multistep organic reactions. One common method includes the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and acylating agents. The reaction conditions often require the use of solvents like acetonitrile or cyclohexane and catalysts such as phosphorus pentasulfide or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Furan-based compounds such as nitrofurantoin analogues are recognized for their antimicrobial activities.
Uniqueness
What sets ({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate apart is its combined furan and thiophene structure, which imparts unique chemical reactivity and biological activity. This dual heterocyclic system allows for a broader range of applications and interactions compared to compounds containing only one of these rings.
Properties
IUPAC Name |
[2-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)18-7-13(16)14-6-11-5-10(8-19-11)12-3-2-4-17-12/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERICVXOIJKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC(=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)
![2-(2,5-dimethylbenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2728786.png)
![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)
![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B2728797.png)

![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)

